molecular formula C19H18ClN3O4 B11374759 3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11374759
M. Wt: 387.8 g/mol
InChI Key: MKKMHTPRPDOHIK-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-propoxyphenyl group at position 4 and a 3-chloro-4-methoxybenzamide moiety at position 2.

  • Molecular formula: Likely ~C18H16ClN3O4 (based on D269-0726 in , which substitutes a 4-chlorobenzamide group).
  • Key substituents: The 4-propoxyphenyl group enhances lipophilicity (logP ~5.14 as in ), while the 3-chloro-4-methoxybenzamide contributes to hydrogen bonding (polar surface area ~67–75 Ų) and steric effects .
  • Synthetic route: Likely involves coupling a 3-chloro-4-methoxybenzoyl chloride with a 4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine precursor under NaH/DMF conditions, followed by purification via recrystallization (similar to methods in ).

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-10-26-14-7-4-12(5-8-14)17-18(23-27-22-17)21-19(24)13-6-9-16(25-2)15(20)11-13/h4-9,11H,3,10H2,1-2H3,(H,21,23,24)

InChI Key

MKKMHTPRPDOHIK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Clemmensen Reduction: This step reduces the acyl group to an alkane.

    Nitration: This step introduces a nitro group to the benzene ring.

    Reduction: This step converts the nitro group to an amine.

    Bromination: This step introduces a bromine atom to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of the target compound with analogues from the evidence:

Compound ID/Ref. Substituents (Benzamide/Oxadiazole) Mol. Formula Mol. Weight logP Melting Point (°C)
Target Compound (hypothetical) 3-Cl-4-OMe / 4-(4-propoxyphenyl) ~C18H16ClN3O4 ~373.8 ~5.14 N/A
D220-1136 3-Cl-4-OMe / 4-(4-methoxyphenyl) C17H14ClN3O4 359.77 3.89 N/A
D269-0726 4-Cl / 4-(4-propoxyphenyl) C18H16ClN3O3 357.79 5.14 N/A
Compound 53 3-Cl-4-OMe / 4-(4-nitrophenyl) C16H10ClN4O5 373.73 N/A 261
Compound 16 3-Cl-4-OMe / 4-(3,4-diethoxyphenyl) C20H19ClN3O5 416.83 N/A 260 (decomp.)

Key Observations :

  • Lipophilicity : The 4-propoxyphenyl group (target compound and D269-0726) increases logP by ~1.25 compared to the 4-methoxyphenyl analogue (D220-1136), highlighting the role of alkoxy chain length in hydrophobicity .
  • Melting Points: Nitro-substituted derivatives (e.g., compound 53) exhibit higher melting points (~260°C) due to stronger intermolecular interactions, while amino or alkoxy groups reduce crystallinity .

Biological Activity

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antiviral properties and mechanisms of action, based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H19ClN2O3
  • Molecular Weight : 344.80 g/mol

Its structure includes a benzamide core substituted with a chloro and methoxy group, as well as an oxadiazole moiety that may contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related benzamide derivatives. For instance, derivatives like IMB-0523 , which is structurally similar to our compound of interest, showed significant anti-HBV activity with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains . The mechanism of action appears to involve the enhancement of intracellular levels of APOBEC3G (A3G) , a host restriction factor that inhibits HBV replication .

The proposed mechanism for the antiviral effects includes:

  • Inhibition of Viral Replication : The compound may increase A3G levels, which can bind to HBV core proteins and inhibit viral DNA replication.
  • Broad-Spectrum Activity : Similar compounds have shown efficacy against other viruses such as HIV and HCV, suggesting a potential for broad-spectrum antiviral applications .

Case Studies

  • Study on IMB-0523 :
    • Conducted in vitro and in vivo studies demonstrated its effectiveness against HBV.
    • Results indicated that the compound significantly increased A3G protein levels in treated HepG2.2.15 cells, correlating with reduced viral replication.
  • Comparative Analysis :
    • A comparative analysis with lamivudine (a standard antiviral) showed that IMB-0523 outperformed lamivudine in inhibiting both wild-type and drug-resistant HBV strains .

Data Table: Comparative Antiviral Efficacy

CompoundTarget VirusIC50 (µM)Mechanism of Action
IMB-0523HBV1.99Increases A3G levels
LamivudineHBV3.30N/A
Other BenzamideHIV/HCVVariableIncreases A3G levels

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